Cas no 28004-56-0 (5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine)
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole
- 2-amino-5-(o-methoxyphenyl)-1,3,4-thiadiazole
- 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-ylamine
- AC1LF7VH
- AM-900
- CBMicro_023243
- Oprea1_344582
- 1,3,4-Thiadiazol-2-amine, 5-(2-methoxyphenyl)-
- Oprea1_720385
- MLS000856231
- HMS2686D04
- SBB093884
- STK385478
- BBL010363
- KS-0
- 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-ylamine
- EU-0035044
- F0346-1303
- SR-01000402369-1
- CHEMBL1447599
- MFCD00981010
- AKOS000225674
- SMR000286676
- BIM-0023087.P001
- 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
- CCG-10447
- SY014177
- SR-01000402369
- F1386-0071
- SCHEMBL11335857
- 28004-56-0
- Z332385270
- DB-067859
- CS-0214664
- BRD-K20522925-001-07-1
- DTXSID70353696
- 5-o-methoxyphenyl-2-amino-1,3,4-thiadiazole
- 2-Amino-5-(2-methoxyphenyl)-1 pound not3 pound not4-thiadiazole
- AM-900/25025024
- EN300-186486
- AS-43479
-
- MDL: MFCD00981010
- Inchi: 1S/C9H9N3OS/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
- InChI Key: FIAPYAFRFHBTLA-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 207.04700
- Monoisotopic Mass: 207.04663309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.3
- XLogP3: 1.7
Experimental Properties
- PSA: 89.27000
- LogP: 2.37710
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853340-1g |
2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole |
28004-56-0 | 95% | 1g |
¥880.20 | 2022-01-10 | |
| TRC | M350145-100mg |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350145-500mg |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M350145-1g |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 1g |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A34270-1g |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 95% | 1g |
¥1649.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A34270-250mg |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 95% | 250mg |
¥679.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A34270-5g |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 95% | 5g |
¥4289.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A34270-10g |
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine |
28004-56-0 | 95% | 10g |
¥8259.0 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853340-250mg |
2-Amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole |
28004-56-0 | 95% | 250mg |
¥513.00 | 2022-01-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M183397-1g |
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine |
28004-56-0 | 95% | 1g |
¥1075.90 | 2023-09-01 |
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Suppliers
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: A Comprehensive Overview
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine (CAS No. 28004-56-0) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine.
Chemical Structure and Properties
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound that belongs to the class of thiadiazoles. The molecular formula of this compound is C9H9N3OS, and it has a molecular weight of 199.25 g/mol. The presence of the methoxy group on the phenyl ring and the thiadiazole moiety imparts unique chemical properties to this molecule. The thiadiazole ring is known for its high stability and reactivity, making it a valuable scaffold in the design of bioactive compounds.
The compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays. Additionally, the amine group on the thiadiazole ring can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets.
Synthesis Methods
The synthesis of 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine can be achieved through several well-established methods. One common approach involves the reaction of 2-methoxybenzothioamide with an appropriate electrophile, such as an alkyl halide or an acyl chloride. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.
An alternative synthetic route involves the cyclization of 2-methoxybenzothioamide with a suitable reagent, such as phosphorus oxychloride (POCl3). This method has been reported to yield high purity products with good yields. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods for this compound.
Biological Activities and Applications
5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has been extensively studied for its diverse biological activities. One of its most notable applications is in the field of antimicrobial agents. Research has shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
In addition to its antimicrobial properties, 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has also been investigated for its potential as an antifungal agent. Studies have demonstrated that it can effectively inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. The antifungal activity is attributed to its ability to interfere with fungal cell wall synthesis.
Cancer Research and Drug Discovery
The potential of 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine in cancer research has been a subject of increasing interest. Recent studies have shown that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of Akt/mTOR signaling pathways, which are frequently dysregulated in various types of cancer.
Furthermore, research has highlighted the ability of 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine to enhance the efficacy of existing anticancer drugs by sensitizing cancer cells to chemotherapy. This synergistic effect could potentially lead to more effective treatment strategies with reduced side effects.
Clinical Trials and Future Prospects
The promising preclinical results for 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine have paved the way for further clinical investigations. Several Phase I and Phase II clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Preliminary data from these trials have shown encouraging results, with no major adverse effects reported.
In addition to its therapeutic applications, 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine has also found use as a research tool in academic and industrial laboratories. Its unique chemical properties make it an ideal candidate for studying protein-protein interactions and other biological processes.
Conclusion
In conclusion, 5-(2-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine (CAS No. 28004-56-0) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features confer it with diverse biological activities, making it a valuable candidate for drug discovery and development. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the scientific community.
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